

step-by-step guide for using CHAPSO in protein extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHAPSO
Cat. No.: B1662381

[Get Quote](#)

CHAPSO: A Comprehensive Guide to Protein Extraction

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent widely employed in life sciences research for the solubilization of proteins, particularly membrane-bound proteins. Its unique chemical structure, featuring a sulfobetaine head group and a rigid steroidal backbone, allows for the gentle disruption of cellular membranes and the effective extraction of proteins while preserving their native conformation and biological activity. This makes **CHAPSO** an invaluable tool for a multitude of downstream applications, including immunoprecipitation, enzyme assays, 2D electrophoresis, and mass spectrometry.

Compared to the more commonly known CHAPS, **CHAPSO** possesses a hydroxyl group that imparts greater polarity and increased solubility in aqueous solutions.^[1] This enhanced solubility can be advantageous in various experimental setups. Like CHAPS, **CHAPSO** is non-denaturing and has a high critical micelle concentration (CMC) of approximately 8 mM, which facilitates its removal from protein samples through dialysis.^[2]

This document provides a detailed guide for the use of **CHAPSO** in protein extraction from various biological samples, complete with experimental protocols, quantitative data comparisons, and visual aids to streamline your research workflows.

Data Presentation: Quantitative Comparison of Detergents

The choice of detergent is a critical factor that can significantly influence the yield and purity of extracted proteins. The following table provides a comparative overview of the performance of **CHAPSO**'s close analog, CHAPS, against other commonly used detergents in the extraction of membrane proteins. While specific yields can be protein and cell-type dependent, this data offers a general guideline for detergent selection.

Detergent	Type	Typical Concentration	Total Protein Yield (mg/mL)	Target Protein Purity (%)	Key Characteristics
CHAPS	Zwitterionic	1% (w/v)	1.8	85	Mild, non-denaturing, preserves protein structure and function.[3]
Triton X-100	Non-ionic	1% (v/v)	2.5	70	Good solubilization, but may affect some protein-protein interactions. [3]
SDS	Anionic	1% (w/v)	4.2	55 (denatured)	Strong, denaturing detergent; high yield but compromises protein activity.[3]
Octyl Glucoside	Non-ionic	1% (w/v)	2.1	78	Mild, easily dialyzable, but can be more expensive.[3]

Note: This table is based on a hypothetical experiment for illustrative purposes, drawing on the known properties of the detergents.[3] Actual results may vary depending on the specific experimental conditions and the protein of interest.

Experimental Protocols

The following protocols provide a step-by-step guide for protein extraction using a **CHAPSO**-based lysis buffer from mammalian cells, plant tissues, and bacteria.

Protocol 1: Protein Extraction from Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

Materials:

- **CHAPSO** Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) **CHAPSO**, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.
- Phosphate-Buffered Saline (PBS), ice-cold.
- Cell scraper.
- Microcentrifuge tubes.

Procedure:

- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely and add 1 mL of ice-cold **CHAPSO** Lysis Buffer per 10 cm dish.
- Incubate the dish on ice for 30 minutes with gentle rocking.
- Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Further incubate on ice for 15 minutes, with vortexing every 5 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube.

- Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
- The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction from Plant Tissues

This protocol is a general guideline for extracting proteins from plant tissues, which often requires additional steps to remove interfering compounds.

Materials:

- **CHAPSO** Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10% (v/v) glycerol, 1% (w/v) **CHAPSO**, 10 mM DTT, Protease Inhibitor Cocktail.
- Liquid nitrogen.
- Mortar and pestle.
- Microcentrifuge tubes.

Procedure:

- Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a pre-chilled microcentrifuge tube.
- Add 3 volumes of ice-cold **CHAPSO** Extraction Buffer to the tissue powder.
- Vortex vigorously for 1 minute to ensure complete mixing.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.
- Carefully collect the supernatant containing the soluble proteins.

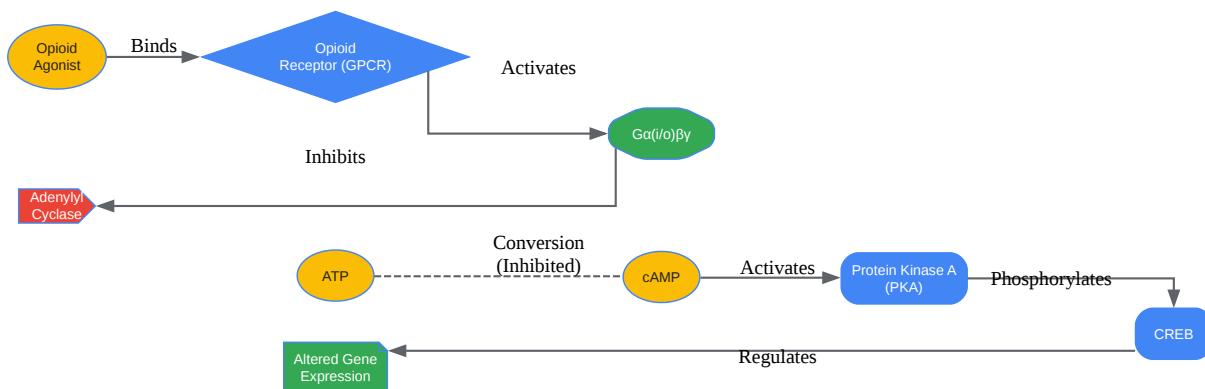
- Proceed with protein quantification and downstream applications. For some plant tissues, a cleanup step using acetone precipitation may be necessary to remove pigments and other interfering substances.

Protocol 3: Protein Extraction from Bacteria (E. coli)

This protocol is designed for the lysis of E. coli cells to extract recombinant or endogenous proteins.

Materials:

- **CHAPSO** Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) **CHAPSO**, 1 mM EDTA, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 5 mM MgCl₂, Protease Inhibitor Cocktail.
- PBS, ice-cold.
- Microcentrifuge tubes.

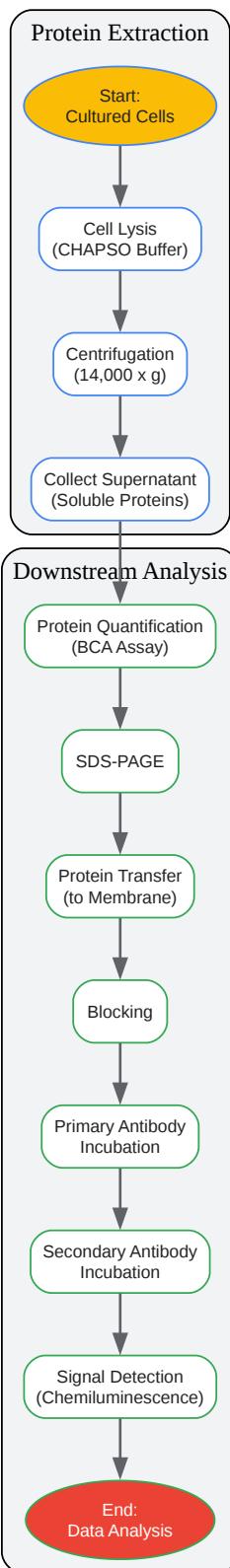

Procedure:

- Harvest bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cell pellet in **CHAPSO** Lysis Buffer.
- Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme. The solution will become viscous due to the release of DNA.
- Add DNase I and incubate for an additional 15 minutes on ice to reduce viscosity.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
- Carefully transfer the supernatant containing the soluble proteins to a new tube.
- Determine the protein concentration and proceed with your desired downstream analysis.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

CHAPSO is frequently used in the solubilization of G-protein coupled receptors (GPCRs), such as opioid receptors, while preserving their ability to bind ligands.^{[4][5]} The following diagram illustrates a simplified signaling cascade initiated by the activation of an opioid receptor.



[Click to download full resolution via product page](#)

Caption: Simplified Opioid Receptor Signaling Pathway.

Experimental Workflow: Protein Extraction and Western Blotting

The following diagram outlines a typical experimental workflow starting from cell lysis with **CHAPSO**, followed by protein quantification and analysis by Western blotting.

[Click to download full resolution via product page](#)

Caption: Protein Extraction and Western Blotting Workflow.

Downstream Application Compatibility

CHAPSO is compatible with a wide range of downstream applications, owing to its mild, non-denaturing properties.

- Immunoprecipitation (IP) and Co-IP: **CHAPSO** is an excellent choice for IP and Co-IP studies as it effectively solubilizes protein complexes while preserving protein-protein interactions.
- Enzyme Assays: The non-denaturing nature of **CHAPSO** ensures that the enzymatic activity of the extracted proteins is maintained, making it suitable for functional assays.
- 2D Electrophoresis: Zwitterionic detergents like **CHAPSO** are compatible with isoelectric focusing (IEF), the first dimension of 2D electrophoresis, as they do not possess a net charge over a wide pH range.^[6] This allows for the separation of proteins based on their isoelectric point without interference from the detergent.
- Mass Spectrometry (MS): The compatibility of **CHAPSO** with mass spectrometry can be complex. While some sources list it as incompatible due to potential ion suppression, others suggest it can be used in low concentrations for in-solution digestion in bottom-up proteomics approaches. It is crucial to remove the majority of the detergent before MS analysis, which can be achieved through methods like dialysis or the use of detergent removal columns.

Conclusion

CHAPSO is a versatile and effective zwitterionic detergent for the extraction of proteins, particularly membrane proteins, in their native and active state. Its superior solubility compared to CHAPS offers an advantage in certain applications. By following the detailed protocols and considering the comparative data presented, researchers can optimize their protein extraction workflows for a variety of sample types and downstream analyses. The provided diagrams offer a clear visual guide to the underlying biological pathway and the experimental process, aiding in the successful implementation of **CHAPSO**-mediated protein extraction in your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [step-by-step guide for using CHAPSO in protein extraction]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662381#step-by-step-guide-for-using-chapso-in-protein-extraction\]](https://www.benchchem.com/product/b1662381#step-by-step-guide-for-using-chapso-in-protein-extraction)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com